molecular formula C20H25N3O3S B5202672 N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide

N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide

Cat. No. B5202672
M. Wt: 387.5 g/mol
InChI Key: AHUBIFDUDOXOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide, also known as BZP, is a synthetic compound that belongs to the piperazine chemical class. It is commonly used as a recreational drug due to its stimulant properties. However, BZP has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide acts as a dopamine and serotonin reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This results in the stimulant effects of N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide, including increased energy, alertness, and euphoria. N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide also has anxiolytic and antidepressant effects, which may be related to its effects on dopamine and serotonin levels in the brain.
Biochemical and Physiological Effects
N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause sweating and tremors. N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide also increases the release of dopamine and serotonin in the brain, which leads to the stimulant and mood-enhancing effects of the drug. N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its effects on dopamine and serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide has a number of advantages and limitations for lab experiments. Its stimulant and mood-enhancing effects make it useful for studying the effects of dopamine and serotonin on behavior and mood. However, the potential for abuse and addiction make it difficult to use in human studies. Animal studies have shown promising results, but more research is needed to determine the safety and efficacy of N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide as a therapeutic agent.

Future Directions

There are a number of future directions for research on N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide. One area of interest is its potential as a treatment for anxiety and depression. Animal studies have shown promising results, but more research is needed to determine the safety and efficacy of N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide in humans. Another area of interest is its potential as a treatment for Parkinson's disease. N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide has been shown to increase dopamine release in the brain, which may be beneficial for patients with Parkinson's disease. Finally, more research is needed to determine the long-term effects of N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide use, and to develop safer and more effective versions of the drug for therapeutic use.
Conclusion
In conclusion, N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been investigated as a potential treatment for anxiety, depression, and Parkinson's disease. N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide acts as a dopamine and serotonin reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide has a number of advantages and limitations for lab experiments, and more research is needed to determine the safety and efficacy of the drug as a therapeutic agent.

Synthesis Methods

N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide can be synthesized through a multi-step process that involves the reaction of benzyl chloride with piperazine, followed by the reaction of the resulting compound with ethyl oxalyl chloride. The final step involves the reaction of the resulting compound with methanesulfonyl chloride to produce N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide. This synthesis method has been optimized to produce high yields of N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide with high purity.

Scientific Research Applications

N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been investigated as a potential treatment for anxiety and depression. N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide has also been investigated as a potential treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain.

properties

IUPAC Name

N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-27(25,26)23(16-18-8-4-2-5-9-18)17-20(24)22-14-12-21(13-15-22)19-10-6-3-7-11-19/h2-11H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUBIFDUDOXOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

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